![B1191744 DS-7423](/img/no-structure.png)
DS-7423
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor DS-7423 inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.
Scientific Research Applications
Antitumor Activity in Ovarian Clear Cell Adenocarcinoma
DS-7423, a dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), demonstrates significant antitumor activity, particularly in ovarian clear cell adenocarcinomas (OCCA). It effectively inhibits PI3Kα and mTOR, crucial in the PI3K/mTOR pathway activated in OCCA. DS-7423 shows promising results in suppressing tumor growth and inducing TP53-dependent apoptosis in TP53 wild-type OCCAs, suggesting its potential as a targeted therapy for this cancer type (Kashiyama et al., 2014).
Phase I Clinical Trials for Advanced Solid Tumors
DS-7423 has been part of phase I clinical trials in Japan, involving patients with advanced solid tumors. These trials aimed to establish the safety profile, pharmacokinetics, maximum tolerated dose, and recommend phase II dose of DS-7423. The trials indicated that DS-7423 is tolerated and showed signs of anticancer activity and disease stabilization, although the maximum tolerated dose was not reached in these studies (Yokota et al., 2014).
Global Harmonization of Phase I Oncology Trials
Further research on DS-7423 includes calls for global harmonization in phase I oncology trials. This is based on the outcomes of parallel first-in-human studies of DS-7423 conducted in the United States and Japan. The study underscores the importance of considering patient populations' variations, such as body weight and body mass index, when determining the safety, efficacy, and dosage of DS-7423 in different demographic groups (Yokota et al., 2017).
properties
Product Name |
DS-7423 |
---|---|
Appearance |
Solid powder |
synonyms |
DS7423; DS 7423; DS-7423; NONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.